molecular formula C7H5BrCl2 B032993 2,6-Dichlorobenzyl bromide CAS No. 20443-98-5

2,6-Dichlorobenzyl bromide

Cat. No.: B032993
CAS No.: 20443-98-5
M. Wt: 239.92 g/mol
InChI Key: PDFGFQUSSYSWNI-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl bromide (DCBB, C₇H₅BrCl₂) is a halogenated aromatic compound with a molecular weight of 239.92 g/mol . It is characterized by two chlorine substituents at the 2- and 6-positions of the benzyl ring and a bromine atom on the methyl group. DCBB is synthesized via photocatalytic oxidative bromination of 2,6-dichlorotoluene using H₂O₂ and HBr in a microchannel reactor, a process noted for its efficiency, safety, and environmental friendliness . Its primary application is as a drug intermediate in antibacterial and antitumor agents . DCBB is also valued in organic synthesis for its high reactivity in esterification and alkylation reactions, often outperforming less-substituted benzyl halides in selectivity and yield .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl bromide is typically synthesized through the benzylic bromination of 2,6-dichlorotoluene. This process can be carried out using different methods:

    Photochemical Bromination: This method involves the use of hydrobromic acid and hydrogen peroxide as reagents in a microchannel reactor under light irradiation.

    Radical Bromination: This method uses bromine in the presence of a free radical initiator or under light irradiation.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous flow processes. These processes utilize in situ generated bromine and are designed to be cost-effective, sustainable, and safe. The use of microstructured photochemical reactors allows for efficient mass utilization and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions typically occur under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Synthesis of Bioactive Molecules

DCBB serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into organic molecules.

Case Study: Synthesis of Nitro-Pyridine Derivatives

A notable application involves the synthesis of 3-(2,6-dichloro-benzyl)oxy-2-nitro-pyridine. The reaction conditions typically involve using dimethylformamide (DMF) as a solvent with caesium carbonate as a base. The process yields a high purity product, demonstrating DCBB's utility in creating complex structures from simpler precursors.

Compound Yield Reaction Conditions
3-(2,6-Dichloro-benzyl)oxy-2-nitro-pyridine98.4%DMF, Cs2CO3, 20°C for 6h

This synthesis showcases how DCBB can facilitate the creation of pharmacologically relevant compounds through straightforward reaction pathways .

Photocatalytic Processes

Recent advancements have highlighted the use of DCBB in photocatalytic reactions. A study demonstrated a green method for synthesizing DCBB via the photocatalytic oxidative bromination of 2,6-dichlorotoluene using hydrogen peroxide and hydrobromic acid in a microchannel reactor. This method improves safety by minimizing explosion risks associated with batch reactors.

Experimental Parameters

The study optimized various parameters to enhance product yield and selectivity:

Parameter Condition DCBB Yield (%)
Light Intensity72 W blue light76.2
HBr AmountVarying concentrationsUp to 78.4
Residence TimeOptimized for maximum conversionVaries

The findings indicate that utilizing light irradiation significantly increases the efficiency of the bromination process .

Pharmaceutical Applications

DCBB is also employed as a solvent and reagent in pharmaceutical formulations. Its role as a pharmacokinetic solvent is essential for dissolving amines and other compounds that are poorly soluble in water.

Example: Drug Formulations

In drug development, DCBB's properties allow it to stabilize active pharmaceutical ingredients (APIs), enhancing their bioavailability and efficacy. The compound's compatibility with various solvents makes it a valuable asset in formulating complex drug mixtures .

Agrochemical Applications

In agrochemistry, DCBB is utilized to synthesize herbicides and pesticides due to its chlorinated structure, which imparts desirable biological activity against pests and weeds.

Research Insights

Research has indicated that derivatives of DCBB exhibit significant herbicidal activity, making them candidates for further development in crop protection strategies. The structure-activity relationship (SAR) studies help identify effective analogs that can be optimized for better performance .

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical syntheses. In medicinal chemistry, its derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The substituents on the benzyl ring significantly influence the physical and chemical behavior of benzyl bromides. Key comparisons include:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Reactivity Notes
2,6-Dichlorobenzyl bromide 239.92 55–58 135 (10 mmHg) High reactivity due to electron-withdrawing Cl groups; minimal side reactions in esterification
Benzyl bromide 171.03 -3 198–199 Moderate reactivity; prone to side alkylation
2,6-Dimethoxybenzyl bromide 231.08 Not reported Not reported Lengthened Ar–CH₂ (1.522 Å) and CH₂–Br (1.964 Å) bonds; torsion angle ~90°
2,6-Dimethylbenzyl bromide 199.10 Not reported Not reported Used as a polymer modifier; methyl groups reduce electrophilicity

Key Observations :

  • Bond Lengths and Geometry : The electron-withdrawing Cl groups in DCBB shorten the Ar–CH₂ bond compared to 2,6-dimethoxybenzyl bromide (electron-donating methoxy groups lengthen bonds) .
  • Reactivity : DCBB reacts faster in esterification than benzyl chloride due to enhanced electrophilicity from Cl substituents, minimizing side reactions .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,6-dichlorobenzyl bromide while avoiding dibromination?

  • Methodological Answer : Use a continuous photochemical bromination system with in situ Br₂ generation. A microreactor setup (e.g., 3rd generation Br₂ generator) under solvent-free conditions ensures rapid monobromination (full conversion in 15 s residence time). Steric hindrance from the two flanking chlorine atoms inherently suppresses dibromination. Key parameters include maintaining 1.4 equivalents of Br₂ and avoiding excess reagent .

Q. Why is this compound preferred in Williamson ether synthesis or esterification reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms enhance the electrophilicity of the benzylic carbon, making it highly reactive toward nucleophiles. For example, in synthesizing schistosomiasis inhibitors, it efficiently reacts with phenolic hydroxyl groups (e.g., methyl 3-hydroxybenzoate) under mild conditions. Its reactivity outperforms less-hindered benzyl halides like benzyl chloride, which may require harsher conditions or result in side reactions .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Store in corrosion-resistant containers (e.g., glass with PTFE liners) at controlled room temperature. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Avoid contact with bases or reducing agents due to potential exothermic decomposition .

Advanced Research Questions

Q. How can kinetic modeling improve the understanding of 2,6-dichlorotoluene (DCT) bromination to this compound?

  • Methodological Answer : Conduct experiments in a microchannel reactor under mass-transfer-free conditions to isolate kinetic effects. Use nonlinear regression (e.g., MATLAB) to fit data to a pseudo-first-order model. The derived activation energy (24.0 kJ/mol) and pre-exponential factor (635.3) indicate that high DCT concentrations inhibit reaction progress. Optimize by maintaining sub-stoichiometric DCT levels .

Q. What analytical methods are suitable for detecting trace this compound in pharmaceutical intermediates?

  • Methodological Answer : Employ HPLC-UV derivatization with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts. Validate the method with spike-recovery studies (≥90% recovery) and limit of detection (LOD) ≤0.1 ppm. This approach effectively distinguishes this compound from other benzyl halides (e.g., 2-chlorobenzyl chloride) in complex matrices .

Q. How can low yields in N-alkylation reactions using this compound be mitigated?

  • Methodological Answer : Avoid excess reagent, which may promote side reactions (e.g., quaternization). Optimize base selection (e.g., switch from KOH to NaH) to enhance deprotonation efficiency. Monitor reaction progress via TLC/HPLC and isolate intermediates promptly. For example, in indazole alkylation, yields dropped from 33% to <30% with excess bromide due to competing degradation .

Q. What role does this compound play in designing bioactive molecules?

  • Methodological Answer : Its lipophilic 2,6-dichlorobenzyl group enhances binding to hydrophobic enzyme pockets. In collagenase inhibitors, docking studies show π-π interactions (4.1–4.2 Å with Tyr201) and hydrogen bonds (1.9–2.2 Å with Gln215), contributing to low Gibbs free energy (−6.4 to −6.5 kcal/mol). Use it to modify scaffold lipophilicity while avoiding steric clashes .

Q. How is 2,6-dichlorobenzylzinc chloride synthesized from this compound?

  • Methodological Answer : React this compound with zinc dust in tetrahydrofuran (THF) under inert atmosphere. Maintain temperatures ≤0°C to control exothermicity. Characterize the organozinc reagent via titration or NMR. This intermediate is critical for Negishi couplings, enabling C–C bond formation in drug discovery .

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichlorobenzene
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InChI

InChI=1S/C7H5BrCl2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
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InChI Key

PDFGFQUSSYSWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrCl2
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DSSTOX Substance ID

DTXSID60174392
Record name Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI)
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Molecular Weight

239.92 g/mol
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Physical Description

White crystals with a pungent odor; [Alfa Aesar MSDS]
Record name alpha-Bromo-2,6-dichlorotoluene
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CAS No.

20443-98-5
Record name 2,6-Dichlorobenzyl bromide
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Record name Alpha-bromo-2,6-dichlorotoluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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